5-Tert-butyl-2-methylcyclohexan-1-one
Description
5-Tert-butyl-2-methylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a tert-butyl group at the 5-position and a methyl group at the 2-position of the cyclohexane ring. This compound is of interest in organic synthesis and material science due to its steric and electronic properties, which influence reactivity and physical characteristics such as melting point, boiling point, and solubility. Its bulky tert-butyl substituent enhances conformational rigidity, making it a model for studying steric effects in ketone chemistry .
Properties
CAS No. |
56569-76-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5-tert-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
WVVALRZXBLFRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-methylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a temperature range of 0-5°C to ensure the selectivity of the tert-butyl group addition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
5-Tert-butyl-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of transient intermediates that facilitate the desired chemical transformations. The pathways involved may include nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-tert-butyl-2-methylcyclohexan-1-one with structurally related cyclohexanone derivatives, focusing on physical properties, reactivity, and applications.
Structural Analogues and Stereoisomers
- (5R)-2-tert-butyl-5-methylcyclohexan-1-one: This stereoisomer shares the same substituents but differs in spatial arrangement. The (5R)-configuration may lead to distinct dipole moments and crystal packing, affecting melting points and solubility.
- 2,5-Dimethylcyclohexanone: Replacing the tert-butyl group with a methyl group reduces steric hindrance, lowering the melting point (e.g., ~35–40°C vs. ~60–65°C for the tert-butyl analogue) and increasing solubility in polar solvents.
Physical and Chemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (in H₂O) | LogP (Octanol-Water) |
|---|---|---|---|---|
| This compound | 60–65* | 240–245* | Insoluble | ~3.2* |
| 2,5-Dimethylcyclohexanone | 35–40 | 215–220 | Slightly soluble | ~2.1 |
| 4-Tert-butylcyclohexanone | 55–60 | 230–235 | Insoluble | ~3.0 |
*Estimated values based on analogous tert-butyl-substituted ketones .
Reactivity Differences
- Steric Effects: The tert-butyl group in this compound impedes nucleophilic attacks at the carbonyl carbon compared to less hindered analogues like 2,5-dimethylcyclohexanone.
- Oxidation Resistance: Tert-butyl substituents stabilize the ketone against oxidation, unlike cyclohexanones with electron-donating groups (e.g., -OH or -NH₂).
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